
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide: is a synthetic organic compound characterized by the presence of a nitrofuran moiety, a thiazole ring, and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide typically involves the following steps:
Formation of the Nitrofuranyl Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Ethenylation: The 5-nitrofuran is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group, forming 5-nitro-2-furanylethenyl.
Thiazole Ring Formation: The next step involves the cyclization of the ethenyl intermediate with a thioamide to form the thiazole ring. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Formamide Introduction: Finally, the formamide group is introduced through a formylation reaction using formic acid or a formylating agent like formamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its ability to interfere with bacterial and cancer cell metabolism.
Medicine: The compound is investigated for its potential use as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs and targeted therapies.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that cause oxidative damage to cellular structures. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes.
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can form adducts with DNA bases, leading to mutations and cell death.
Oxidative Stress Pathway: The generation of reactive oxygen species triggers the oxidative stress response, leading to cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester
- Benzamide, N-(2-mercaptoethyl)-4-[2-(5-nitro-2-furanyl)ethenyl]
Comparison: N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is unique due to the presence of both a thiazole ring and a formamide group, which are not found in the similar compounds listed above. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
53757-30-5 |
|---|---|
Molekularformel |
C10H7N3O4S |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C10H7N3O4S/c14-6-11-10-12-7(5-18-10)1-2-8-3-4-9(17-8)13(15)16/h1-6H,(H,11,12,14)/b2-1+ |
InChI-Schlüssel |
ARXHNGIHALXNCR-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)NC=O |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


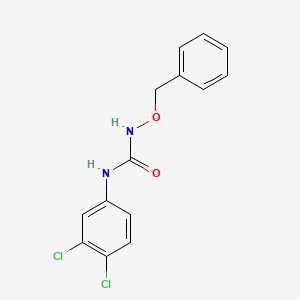
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
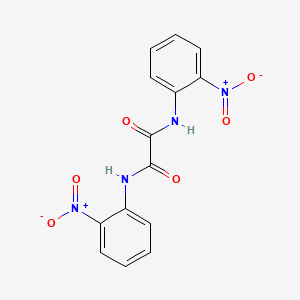
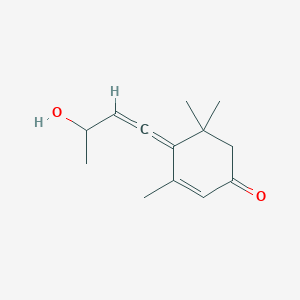
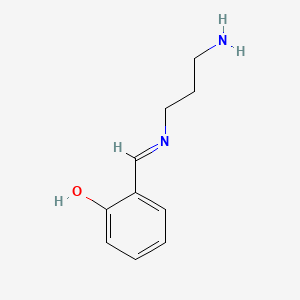
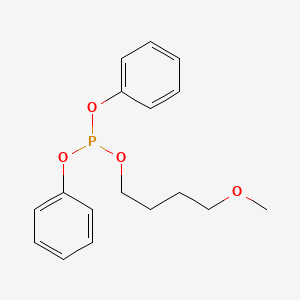
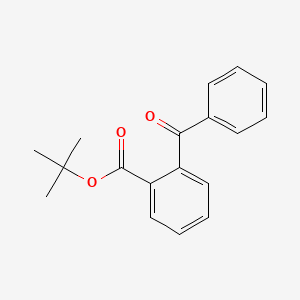

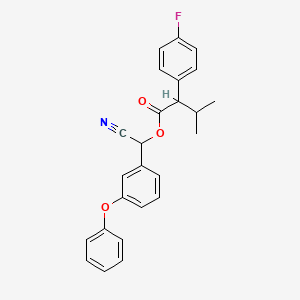
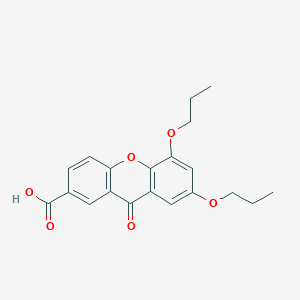
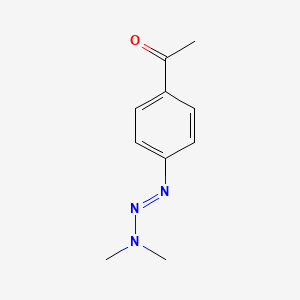
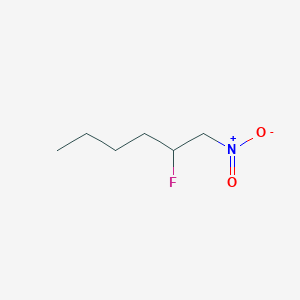
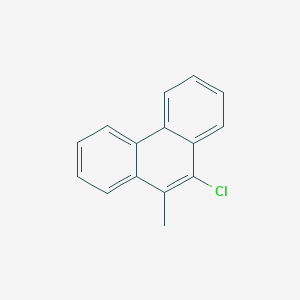
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)
